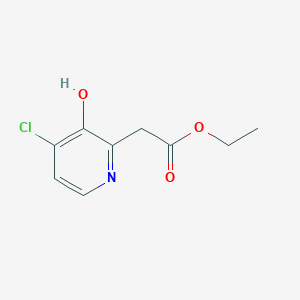
Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chloro and hydroxyl group on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate typically involves the esterification of 4-chloro-3-hydroxypyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-pyridone-2-yl acetate.
Reduction: Formation of ethyl (3-hydroxypyridin-2-YL)acetate.
Substitution: Formation of ethyl (4-amino-3-hydroxypyridin-2-YL)acetate or ethyl (4-thio-3-hydroxypyridin-2-YL)acetate.
Scientific Research Applications
Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups on the pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its biological effects .
Comparison with Similar Compounds
Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (2-chloro-4-fluoropyridin-3-yl)acetate: Similar in structure but with a fluorine atom instead of a hydroxyl group.
Ethyl (2-chloro-4-hydroxypyridin-3-yl)acetate: Similar but with the chloro and hydroxyl groups in different positions on the pyridine ring.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties, highlighting the unique characteristics of this compound.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-8(12)5-7-9(13)6(10)3-4-11-7/h3-4,13H,2,5H2,1H3 |
InChI Key |
MMMXDWKSMMVRRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















